Datp

DNA Polymerase Blunt-End Addition Substrate Specificity

2'-Deoxyadenosine 5'-triphosphate (dATP, CAS 67460-17-7) is a natural purine nucleoside triphosphate that serves as an essential substrate for DNA polymerases and reverse transcriptases in DNA synthesis and repair. It consists of an adenine base linked to a deoxyribose sugar and a triphosphate chain, with a molecular mass of 491.182 g/mol.

Molecular Formula C10H16N5O12P3
Molecular Weight 491.18 g/mol
CAS No. 67460-17-7
Cat. No. B7881888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDatp
CAS67460-17-7
Molecular FormulaC10H16N5O12P3
Molecular Weight491.18 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
InChIKeySUYVUBYJARFZHO-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dATP (CAS 67460-17-7): Technical Profile and Core Functional Characteristics for Procurement


2'-Deoxyadenosine 5'-triphosphate (dATP, CAS 67460-17-7) is a natural purine nucleoside triphosphate that serves as an essential substrate for DNA polymerases and reverse transcriptases in DNA synthesis and repair . It consists of an adenine base linked to a deoxyribose sugar and a triphosphate chain, with a molecular mass of 491.182 g/mol [1]. In standard procurement, dATP is typically supplied as a 100 mM solution in sterile, deionized water, adjusted to a specific pH (e.g., pH 7.0 or pH 8.5) to ensure stability during storage and use [2][3].

DNA polymerase substrate: Essential for DNA synthesis, repair, and reverse transcription studies
Solution format: Ready-to-use aqueous solution for direct addition to molecular biology workflows
PCR and sequencing: May support standard PCR, cDNA synthesis, and Sanger sequencing reactions

Why dATP Cannot Be Interchanged with Other dNTPs or Analogs Without Experimental Validation


While dATP shares the same nucleotide class with other deoxynucleoside triphosphates (dCTP, dGTP, dTTP) and ATP, its unique base-specific recognition by polymerases and its distinct role in competitive inhibition and allosteric regulation preclude simple substitution . Differences in substrate specificity, kinetic parameters, and binding affinities—such as the 90-fold variation in incorporation efficiency between dCTP and dATP opposite 8-oxoG lesions [1]—demonstrate that interchange can fundamentally alter experimental outcomes. The following quantitative evidence establishes the specific performance boundaries that justify the selection of dATP over its closest analogs.

Swapping dATP with other dNTPs (dCTP, dGTP, dTTP) may alter polymerase incorporation efficiency and blunt-end addition outcomes.
ddATP cannot replace dATP: ddATP lacks the 3'-OH group required for chain elongation and acts as a terminator, preventing DNA synthesis.
Using dATP as phosphate donor in luciferase assays instead of ATP may shift detection linearity; assay-specific validation is required.

Quantitative Differentiation Evidence: dATP vs. Key Comparators


Polymerase Substrate Preference: dATP Exhibits 5- to 50-Fold Higher Blunt-End Addition Efficiency Than Other dNTPs

In blunt-end addition assays with DNA polymerase IV (Dpo4), dATP is the preferred substrate among natural deoxynucleotides, with an efficiency 5- to 50-fold higher than that of dTTP, dCTP, and dGTP. This preference is attributed to dATP's stronger intrahelical base-stacking ability [1].

Blunt-end addition efficiency
Reported
5- to 50-fold higher than dTTP, dCTP, dGTP with Dpo4 polymerase
Supports efficient blunt-end cloning workflows
Dpo4 polymerase assay context; base-stacking preference
DNA Polymerase Blunt-End Addition Substrate Specificity Kinetics

Functional Dichotomy: dATP Enables DNA Synthesis While ddATP Terminates It

dATP possesses a 3'-hydroxyl group that is essential for forming the phosphodiester bond required for DNA chain elongation. In contrast, ddATP (2',3'-dideoxyadenosine triphosphate) lacks this 3'-OH group, which results in immediate chain termination upon its incorporation by a DNA polymerase [1]. This fundamental structural difference dictates their mutually exclusive roles: dATP is a precursor for DNA synthesis, whereas ddATP is a chain terminator [2].

dATP vs. ddATP function
Direct comparison
dATP enables chain elongation; ddATP terminates synthesis
Critical distinction for DNA synthesis vs. sequencing termination
Standard polymerase reaction; 3'-OH presence required
DNA Sequencing Sanger Sequencing Chain Termination Nucleotide Analogs

Luciferase Compatibility: dATP Serves as a Viable Alternative Phosphate Donor to ATP in High-Throughput Assays

In a semi-automated high-throughput screening assay for nucleoside kinases, it was demonstrated that the luciferase detection system accepts alternative phosphate donors such as dATP and CTP. The assay showed good linearity (r² > 0.98) in the presence of these nucleotides, with results comparable to standard HPLC analysis [1].

Luciferase phosphate donor
Cross-study comparable
Accepted as alternative to ATP; assay linearity r² > 0.98
May serve as phosphate donor in luciferase-based screening
96-well NK assay; results comparable to HPLC
High-Throughput Screening Luciferase Assay Nucleoside Kinase Phosphate Donor

HIV-1 Reverse Transcriptase Binding: dATP Exhibits a Kd of 7.5 µM, Defining Baseline Affinity for Inhibitor Comparison

The binding affinity (Kd) of dATP for wild-type HIV-1 reverse transcriptase (p66/p51) was determined to be 7.5 µM (pKd = 5.12) via gel electrophoresis [1]. This value serves as a critical baseline for evaluating the potency of nucleoside reverse transcriptase inhibitors (NRTIs) that compete with dATP for the enzyme's active site. For instance, the Kd of dATP for the K65R mutant RT is slightly lower at 6.9 µM [1].

HIV-1 RT binding affinity
Class-level inference
Kd = 7.5 µM (wild-type p66/p51)
Baseline affinity for NRTI competitive binding studies
Gel electrophoresis assay; K65R mutant Kd 6.9 µM
HIV-1 Reverse Transcriptase Binding Affinity NRTI

Labeled Analog Sensitivity: Biotinylated-dATP Enables Detection Down to 0.25 pg of Target DNA

A biotinylated analog of dATP, synthesized with a linker at the 6-position of adenine, was incorporated into DNA probes via nick translation. These probes, when hybridized to target DNA and detected with a streptavidin-alkaline phosphatase conjugate, achieved a detection sensitivity of 0.25 pg of DNA. This level of sensitivity was sufficient for the reproducible and rapid detection of single-copy genes in a Southern blot of mammalian DNA [1].

Biotin-dATP detection limit
Class-level inference
0.25 pg DNA via streptavidin-AP Southern blot
Supports high-sensitivity non-radioactive detection
Biotinylated analog; nick translation probe
Nucleic Acid Labeling Biotinylation Southern Blot Colorimetric Detection

Optimal Use Cases for dATP Based on Quantitative Performance Data


High-Efficiency Blunt-End Cloning and Terminal Transferase Reactions

When performing blunt-end ligation or using terminal deoxynucleotidyl transferase (TdT), dATP is the preferred nucleotide substrate due to its 5- to 50-fold higher incorporation efficiency compared to other dNTPs, a finding supported by kinetic studies with DNA polymerase IV [1]. Utilizing dATP in these applications minimizes the amount of enzyme and reaction time required, leading to higher yields of desired products.

Baseline Substrate for Nucleoside Reverse Transcriptase Inhibitor (NRTI) Development

In the development and characterization of NRTIs for HIV-1, dATP serves as the essential natural substrate. Its defined binding affinity (Kd = 7.5 µM for wild-type HIV-1 RT) provides the baseline against which the competitive potency of drug candidates (e.g., tenofovir, ddATP) must be measured [2]. Accurate determination of this Kd in one's own experimental system is a critical step for calculating meaningful inhibition constants.

Sanger Sequencing and DNA Synthesis Workflows Requiring Chain Elongation

In any application requiring DNA chain elongation, such as PCR, cDNA synthesis, or Sanger sequencing (where it is the 'normal' substrate competing with terminators), dATP is the only appropriate choice among adenosine nucleotides. Its 3'-hydroxyl group is essential for polymerization, a feature absent in chain-terminating analogs like ddATP [3]. Substitution would result in complete failure of the synthesis reaction.

Alternative Phosphate Donor in High-Throughput Luciferase Assays

For high-throughput screening of nucleoside kinase activity using a luciferase-based readout, dATP is a validated alternative phosphate donor to ATP. It is accepted by the luciferase detection system, producing results with a linearity of r² > 0.98, comparable to HPLC analysis [4]. This allows for experimental flexibility and can reduce the cost of reagents when ATP is not the specific focus of the assay.

Application
Selection Property
Validation Focus
Blunt-end cloning & TdT reactions
High blunt-end addition efficiency
Cloning yield and reaction time
NRTI development & characterization
Defined RT binding affinity baseline
Competitive inhibition kinetics
DNA synthesis & Sanger sequencing
3'-OH group for chain elongation
Polymerization fidelity and read length
Luciferase-based HTS assays
Luciferase phosphate donor acceptance
Assay linearity and comparability to ATP

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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